2-(2-(5-methoxy-1H-indol-3-yl)ethyl)isoindoline-1,3-dione
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Overview
Description
2-(2-(5-methoxy-1H-indol-3-yl)ethyl)isoindoline-1,3-dione is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound features an indole moiety linked to an isoindoline-1,3-dione structure, making it a unique and interesting molecule for scientific research.
Mechanism of Action
Target of Action
It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to interact with their targets in a way that leads to a variety of biological activities . The interaction often involves the indole nucleus, which is a part of the compound, binding to the target receptors.
Biochemical Pathways
Indole derivatives are known to affect a variety of biochemical pathways due to their broad-spectrum biological activities . These pathways often involve the targets that the indole derivatives bind to.
Result of Action
Given the broad-spectrum biological activities of indole derivatives , it can be inferred that the compound’s action could result in a variety of molecular and cellular effects depending on the specific targets and pathways it affects.
Biochemical Analysis
Biochemical Properties
The indole nucleus in 2-(2-(5-methoxy-1H-indol-3-yl)ethyl)isoindoline-1,3-dione binds with high affinity to multiple receptors, making it useful in developing new derivatives
Cellular Effects
Indole derivatives, including this compound, have been shown to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Preparation Methods
The synthesis of 2-(2-(5-methoxy-1H-indol-3-yl)ethyl)isoindoline-1,3-dione typically involves the reaction of 5-methoxyindole with an appropriate phthalic anhydride derivative. One common method involves the use of o-phthalic acids or anhydrides with amines in a solvent such as isopropanol (IPA) and water at reflux conditions, using a catalyst like SiO2-tpy-Nb to obtain the final product with moderate to excellent yields (41–93%) . Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for cost, efficiency, and environmental impact.
Chemical Reactions Analysis
2-(2-(5-methoxy-1H-indol-3-yl)ethyl)isoindoline-1,3-dione can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common reagents and conditions used in these reactions include acidic or basic environments, organic solvents, and specific catalysts to drive the reactions to completion. Major products formed from these reactions depend on the specific conditions and reagents used but can include various oxidized, reduced, or substituted derivatives of the original compound.
Scientific Research Applications
2-(2-(5-methoxy-1H-indol-3-yl)ethyl)isoindoline-1,3-dione has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: The compound’s indole moiety is known for its biological activity, making it a candidate for studying cellular processes and signaling pathways.
Medicine: Indole derivatives have shown potential in antiviral, anti-inflammatory, anticancer, and antimicrobial activities. This compound may be explored for similar therapeutic applications.
Industry: It can be used in the development of new materials, pharmaceuticals, and agrochemicals.
Comparison with Similar Compounds
Similar compounds to 2-(2-(5-methoxy-1H-indol-3-yl)ethyl)isoindoline-1,3-dione include other indole derivatives such as:
5-methoxytryptamine: Known for its role in neurotransmission and as a precursor to melatonin.
Melatonin: A hormone involved in regulating sleep-wake cycles and possessing antioxidant properties.
Indole-3-acetic acid: A plant hormone that regulates growth and development.
What sets this compound apart is its unique combination of the indole and isoindoline-1,3-dione structures, which may confer distinct biological activities and chemical reactivity.
Properties
IUPAC Name |
2-[2-(5-methoxy-1H-indol-3-yl)ethyl]isoindole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O3/c1-24-13-6-7-17-16(10-13)12(11-20-17)8-9-21-18(22)14-4-2-3-5-15(14)19(21)23/h2-7,10-11,20H,8-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFCVRSLQAHYLRE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)NC=C2CCN3C(=O)C4=CC=CC=C4C3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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